molecular formula C21H17ClF3NO3 B600899 Efavirenz Benzoylaminoalcohol Impurity CAS No. 1189491-03-9

Efavirenz Benzoylaminoalcohol Impurity

Katalognummer B600899
CAS-Nummer: 1189491-03-9
Molekulargewicht: 423.81
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efavirenz Benzoylaminoalcohol Impurity is a compound with the molecular formula C21H17ClF3NO3 . It is an impurity arising in the synthesis of Efavirenz . Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .


Synthesis Analysis

The benzoylaminoalcohol impurity is a byproduct formed during Efavirenz synthesis as a result of the Friedel–Crafts acylation of a benzene ring with acetic anhydride. More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The IUPAC name of Efavirenz Benzoylaminoalcohol Impurity is N - [4-chloro-2- (4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide . Its molecular weight is 423.8 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Efavirenz Benzoylaminoalcohol Impurity include a molecular weight of 423.8 g/mol, XLogP3-AA of 5.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 423.0849056 g/mol, monoisotopic mass of 423.0849056 g/mol, topological polar surface area of 58.6 Ų, heavy atom count of 29, and a formal charge of 0 .

Wissenschaftliche Forschungsanwendungen

Antiviral Therapy for HIV-1 Infection

Specific Scientific Field

Virology and antiviral drug development.

Summary

Efavirenz Benzoylaminoalcohol Impurity is related to efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. Efavirenz inhibits viral replication by targeting the reverse transcriptase enzyme.

Methods and Experimental Procedures

Clinical trials evaluated the efficacy and safety of efavirenz in antiretroviral-naïve HIV-infected individuals. ENCORE1 compared a reduced dose of efavirenz (400 mg) with the standard dose (600 mg) plus two nucleoside reverse transcriptase inhibitors (NRTIs). Plasma concentrations, HIV suppression, and side effects were monitored.

Results

The reduced dose maintained effectiveness while minimizing side effects, making the drug more affordable. However, due to newer integrase strand transfer inhibitors (INSTIs), efavirenz is now considered for pre-exposure prophylaxis (PrEP) and repurposing in medicine .

Dissolution Enhancement

Specific Scientific Field

Pharmaceutical sciences and drug formulation.

Summary

Efavirenz belongs to Class II of the Biopharmaceutics Classification System, characterized by poor water solubility. Enhancing its dissolution profile is crucial for improving bioavailability.

Methods and Experimental Procedures

Researchers explore physical modifications that enhance dissolution without altering the drug’s molecular structure. Co-micronization, for instance, involves reducing particle size to increase surface area and improve dissolution.

Results

Co-micronization of efavirenz improves its dissolution properties, potentially enhancing therapeutic efficacy .

Impurity Quantification

Specific Scientific Field

Analytical chemistry and quality control.

Summary

Quantifying impurities in efavirenz formulations ensures product safety and compliance.

Methods and Experimental Procedures

Selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods were developed to quantify trace levels of AMCOL-related compounds of efavirenz. These methods allow risk assessment and comparison with innovator products.

Results

Accurate quantification ensures product quality and adherence to regulatory standards .

Eigenschaften

IUPAC Name

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQIJMIAFKHTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efavirenz Benzoylaminoalcohol Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 2
Reactant of Route 2
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 3
Reactant of Route 3
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 5
Reactant of Route 5
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 6
Efavirenz Benzoylaminoalcohol Impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.